2-ethoxy-6-fluoro-3-nitrobenzonitrile
Description
2-Ethoxy-6-fluoro-3-nitrobenzonitrile is a substituted benzonitrile derivative characterized by a benzene ring functionalized with ethoxy (‑OCH₂CH₃), fluoro (‑F), and nitro (‑NO₂) groups at positions 2, 6, and 3, respectively, along with a nitrile (‑CN) group at position 1. The electron-withdrawing nitro and nitrile groups, combined with the electron-donating ethoxy group, create a polarized aromatic system that may influence reactivity in substitution or coupling reactions.
Properties
CAS No. |
2273380-31-5 |
|---|---|
Molecular Formula |
C9H7FN2O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-fluoro-3-nitrobenzonitrile typically involves the nitration of 2-ethoxy-6-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-ethoxy-6-fluoro-3-aminobenzonitrile.
Substitution: 2-ethoxy-6-methoxy-3-nitrobenzonitrile.
Hydrolysis: 2-ethoxy-6-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
2-ethoxy-6-fluoro-3-nitrobenzonitrile finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-ethoxy-6-fluoro-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Functional Group and Reactivity Differences
- Nitro vs. However, the nitro group’s strong electron-withdrawing nature in the target compound may stabilize negative charges, favoring nucleophilic aromatic substitution.
- Nitrile vs. Ester Groups: The nitrile group in the target compound offers distinct electronic and steric properties compared to the ester group in ethyl 2-amino-6-fluoro-3-nitrobenzoate .
- Ethoxy vs. Amino Groups: The ethoxy group in the target compound is electron-donating via resonance, while the amino group in 2-chloro-3-fluoro-6-nitroaniline is strongly electron-donating, increasing aromatic ring reactivity toward electrophiles.
Physicochemical and Electronic Properties
- LogP Trends: The nitrile and nitro groups in the target compound likely result in a lower LogP (more hydrophilic) compared to the bromo analogue , which lacks polar nitro oxygen atoms. Conversely, the aniline derivative may exhibit higher solubility in acidic media due to protonation of the amino group.
- Electronic Effects : The ethoxy group’s electron-donating nature in the target compound may partially counteract the electron-withdrawing effects of the nitro and nitrile groups, creating a meta-directing electronic environment distinct from the para-directing effects observed in the ester-containing analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
